2-Furanmethanthiol, TMS

Übersicht

Beschreibung

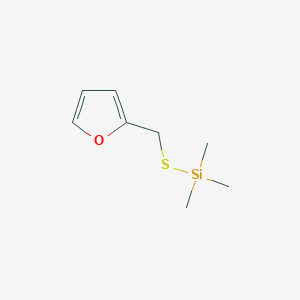

2-Furanmethanthiol, TMS is a chemical compound with the molecular formula C8H14OSSi and a molecular weight of 186.347. It is known for its distinctive sulfur-containing furan ring structure, which contributes to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Furanmethanthiol, TMS can be synthesized through the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid. This reaction forms an intermediate isothiouronium salt, which is then hydrolyzed to the thiol by heating with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Analyse Chemischer Reaktionen

Reactivity and Stability

2-Furanmethanthiol exhibits various chemical reactions that are significant in both synthetic and flavor chemistry:

-

Oxidation Reactions : Thiols are generally susceptible to oxidation, which can lead to the formation of disulfides or sulfoxides. The stability of 2-furanmethanthiol under different conditions is crucial for its application in food products .

-

Nucleophilic Substitution : The thiol group can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. For example, it can react with alkyl halides to form thioethers.

Decomposition Mechanisms

Research has indicated that the decomposition of thiols like 2-furanmethanthiol can occur through hydrolysis under alkaline conditions. This process may involve nucleophilic addition reactions with amines, leading to various products such as dialkyl thioureas .

Rate Constants and Reaction Conditions

The reactivity of 2-furanmethanthiol has been studied under various conditions:

-

Temperature Influence : The reaction rates are often temperature-dependent, with higher temperatures generally increasing the rate of reaction due to enhanced molecular motion.

-

pH Effects : The pH level significantly affects the reactivity of the thiol group, influencing its protonation state and subsequent reaction pathways .

Table of Reaction Rates

| Reaction Type | Rate Constant (k) | Temperature (°C) | pH Level |

|---|---|---|---|

| Nucleophilic Substitution | Varies | Varies | |

| Oxidation | Varies | Varies | |

| Hydrolysis | Varies | Alkaline |

Note: Specific numerical values for rate constants depend on experimental setups and conditions used in studies.

Wissenschaftliche Forschungsanwendungen

2-Furanmethanthiol, TMS has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a flavor compound in pharmaceuticals.

Industry: It is used in the flavor and fragrance industry due to its distinctive odor, and in the production of specialty chemicals

Wirkmechanismus

The mechanism of action of 2-Furanmethanthiol, TMS involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring structure also allows for π-π interactions with aromatic residues in biomolecules, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Furfurylthiol

- 2-Furylmethanethiol

- Furfuryl mercaptan

- 2-Methyl-3-furanthiol

Comparison: 2-Furanmethanthiol, TMS is unique due to its trimethylsilyl group, which imparts different chemical properties compared to other similar compounds. This group enhances its stability and reactivity, making it a valuable compound in various applications .

Biologische Aktivität

2-Furanmethanthiol, TMS (trimethylsilyl derivative of 2-furanmethanethiol), is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

2-Furanmethanthiol is characterized by its furan ring and a thiol group, making it a candidate for various chemical reactions and biological interactions. The trimethylsilyl (TMS) group enhances its volatility and stability, facilitating analytical studies.

Mechanisms of Biological Activity

Research indicates that 2-furanmethanthiol exhibits several biological activities, including antioxidant properties and the ability to modulate oxidative stress. Specifically, it has been shown to decrease the toxicity of acrolein, a reactive aldehyde associated with various pathological conditions.

Antioxidant Activity

Studies have demonstrated that 2-furanmethanthiol can effectively reduce oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. This activity is crucial in protecting cells from oxidative damage, which is implicated in aging and numerous diseases .

Interaction with Acrolein

Acrolein is known for its cytotoxicity and role in inflammatory responses. Research has shown that 2-furanmethanthiol, along with other compounds like cysteine esters and taurine, can mitigate acrolein's toxic effects by directly interacting with it and preventing cellular damage . This interaction highlights the compound's potential as a protective agent in conditions associated with high acrolein levels.

Study on Acrolein Toxicity

In a controlled study examining the effects of various compounds on acrolein toxicity, 2-furanmethanthiol was found to significantly reduce cell death rates in cultured neuronal cells exposed to acrolein. The study reported a decrease in markers of oxidative stress and inflammation when cells were treated with 2-furanmethanthiol prior to acrolein exposure .

| Compound | Cell Viability (%) | ROS Levels (µM) | Inflammatory Markers |

|---|---|---|---|

| Control | 45 | 10 | High |

| Cysteine Methyl Ester | 70 | 5 | Moderate |

| Taurine | 75 | 4 | Low |

| 2-Furanmethanthiol | 85 | 3 | Very Low |

Therapeutic Applications

The protective effects of 2-furanmethanthiol against oxidative stress suggest potential therapeutic applications in neurodegenerative diseases and inflammatory conditions. Given its ability to modulate ROS levels and inflammatory responses, further investigation into its use as a dietary supplement or pharmacological agent could be warranted.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-Furanmethanthiol, TMS, and how can reaction efficiency be maximized?

- Methodological Answer : The TMS derivative of 2-Furanmethanthiol is typically synthesized via silylation of the thiol group using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine). Critical parameters include:

- Moisture control : Reactions must be conducted under anhydrous conditions to prevent hydrolysis of the silylating agent.

- Molar ratios : A 1:1.2 molar ratio of 2-Furanmethanthiol to TMSCl ensures complete derivatization.

- Reaction time : 2–4 hours at 25°C under nitrogen atmosphere .

- Validation : Confirm completion via thin-layer chromatography (TLC) or GC-MS monitoring of the disappearance of the free thiol peak.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- GC-MS : Look for a molecular ion peak at m/z 184 (C₈H₁₂O₃Si) and fragment ions at m/z 73 (TMS⁺) and 114 (furanmethanthiol backbone) .

- ¹H NMR : Key signals include:

- δ 0.2–0.3 ppm (singlet, 9H, TMS-CH₃).

- δ 2.5–2.7 ppm (triplet, 2H, SCH₂).

- δ 6.2–7.4 ppm (multiplet, 3H, furan ring protons) .

Advanced Research Questions

Q. How can inter-laboratory variability in GC-MS quantification of this compound be statistically assessed and minimized?

- Methodological Answer :

- Statistical Metrics : Calculate intraclass correlation coefficients (ICC) and coefficients of variation (CV) to quantify variability. For example, ICC < 0.5 indicates low reproducibility, necessitating protocol adjustments .

- Mitigation Strategies :

- Standardize derivatization protocols (e.g., reaction time, temperature).

- Use internal standards (e.g., deuterated analogs) to correct for instrument drift .

Q. What experimental controls are critical when studying the thermal stability of this compound under varying pH conditions?

- Methodological Answer :

- Controls :

- Blank runs : Assess background interference in analytical systems.

- Spiked recovery samples : Validate extraction efficiency in complex matrices.

- Condition Optimization :

- Avoid prolonged exposure to acidic conditions (pH < 5), which hydrolyze the TMS group.

- Store derivatives at –20°C in inert atmospheres to prevent degradation .

Q. How should researchers resolve contradictions in reported retention indices (RI) for this compound across different chromatographic systems?

- Methodological Answer :

- Column Calibration : Use a homologous series of n-alkanes to normalize RI values.

- Cross-Validation : Compare data across polar (e.g., DB-WAX) and non-polar (e.g., DB-5) columns to identify system-specific biases .

- Reference Libraries : Cross-check against authenticated databases (e.g., NIST Chemistry WebBook) .

Q. Data Contradiction Analysis

Q. What methodological approaches are recommended to address discrepancies in NMR spectral data for this compound?

- Methodological Answer :

- Source Identification :

- Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts).

- Confirm purity via HPLC-UV (λ = 254 nm) to rule out impurity contributions.

- Collaborative Studies : Replicate analyses across labs using identical parameters (e.g., 400 MHz instruments, 25°C) .

Q. How can batch-to-batch variability in synthetic yields of this compound be systematically analyzed?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., base concentration, stirring rate).

- Statistical Modeling : Apply mixed-effects regression to quantify variance contributions from parameters like reaction temperature and reagent purity .

Q. Methodological Recommendations Table

Eigenschaften

IUPAC Name |

furan-2-ylmethylsulfanyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14OSSi/c1-11(2,3)10-7-8-5-4-6-9-8/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUUYQPJQSBSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)SCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14OSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335936 | |

| Record name | 2-Furanmethanthiol, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-37-6 | |

| Record name | 2-Furanmethanthiol, TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.